molecular formula C19H23ClN2OS B4266541 [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE

Cat. No.: B4266541
M. Wt: 362.9 g/mol
InChI Key: WVPHBMIWJVFDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a chlorinated methylphenyl group and a thienylcarbonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Substitution with the chlorinated methylphenyl group:

    Attachment of the thienylcarbonyl group: The final step involves the acylation of the piperazine derivative with 4-ethyl-5-methyl-3-thiophenecarbonyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methylphenyl)-4-[(4-methyl-5-ethyl-3-thienyl)carbonyl]piperazine
  • 1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-2-thienyl)carbonyl]piperazine

Uniqueness

[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE is unique due to its specific substitution pattern on the piperazine ring and the presence of both chlorinated methylphenyl and thienylcarbonyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-ethyl-5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS/c1-4-16-14(3)24-12-17(16)19(23)22-9-7-21(8-10-22)18-11-15(20)6-5-13(18)2/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPHBMIWJVFDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE
Reactant of Route 2
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[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE
Reactant of Route 3
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[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4-ETHYL-5-METHYL-3-THIENYL)METHANONE

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